
2(1H)-Pyridinethione, 1-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinethione, 1-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Pyrithione or PT and is widely used as an antifungal and antibacterial agent.
Applications De Recherche Scientifique
Pyrithione has been extensively studied for its potential applications in various fields. Its antimicrobial properties make it an ideal candidate for use in treating fungal and bacterial infections. Pyrithione has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Additionally, Pyrithione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of Pyrithione is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. Pyrithione has also been shown to inhibit the activity of certain enzymes, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
Pyrithione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. Pyrithione has also been shown to induce apoptosis in cancer cells. Additionally, Pyrithione has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyrithione in lab experiments is its broad spectrum of antimicrobial activity. It can be used to study the effects of antimicrobial agents on a wide range of microorganisms. Additionally, Pyrithione has been shown to have anticancer and neuroprotective properties, making it a useful compound for studying cancer and neurodegenerative diseases.
However, there are also limitations to using Pyrithione in lab experiments. One limitation is that it can be toxic to certain cell types at high concentrations. Additionally, Pyrithione has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Pyrithione. One area of research is the development of new and more efficient synthesis methods for Pyrithione. Additionally, there is a need for further research on the mechanism of action of Pyrithione, particularly in regards to its anticancer and neuroprotective properties. Finally, there is a need for further research on the potential applications of Pyrithione in treating other diseases, such as viral infections and autoimmune diseases.
Conclusion
In conclusion, Pyrithione is a chemical compound with potential applications in various fields, including antimicrobial therapy, cancer therapy, and neurodegenerative disease treatment. Its mechanism of action is not fully understood, but it has been shown to have broad-spectrum antimicrobial activity and anticancer and neuroprotective properties. While Pyrithione has advantages for use in lab experiments, such as its broad spectrum of antimicrobial activity, there are also limitations, such as its toxicity at high concentrations. Future research on Pyrithione should focus on developing new synthesis methods, further understanding its mechanism of action, and exploring its potential applications in treating other diseases.
Méthodes De Synthèse
The most common method for synthesizing Pyrithione is through the reaction of 2-mercaptopyridine N-oxide with ethyl bromoacetate and methyl iodide. The reaction produces Pyrithione as a white crystalline solid with a melting point of 248-250°C.
Propriétés
Numéro CAS |
19006-73-6 |
|---|---|
Nom du produit |
2(1H)-Pyridinethione, 1-ethyl-6-methyl- |
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
1-ethyl-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
Clé InChI |
RECOMBKMVKDILH-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=S)C |
SMILES canonique |
CCN1C(=CC=CC1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



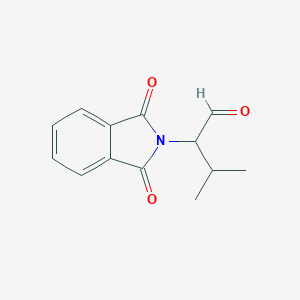


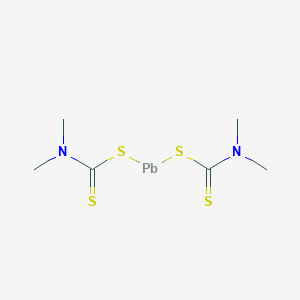
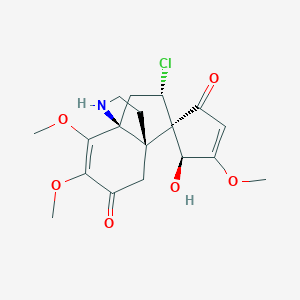
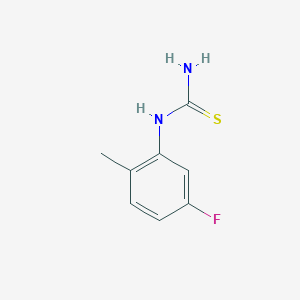
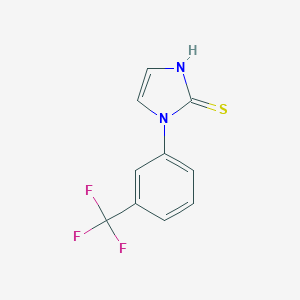

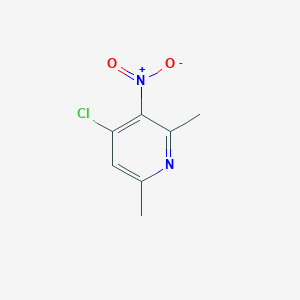


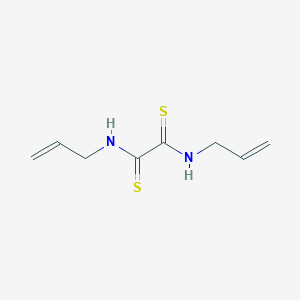
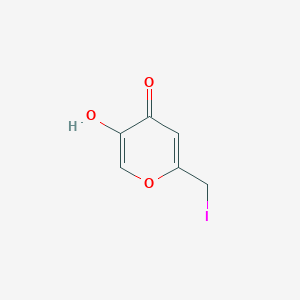
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)